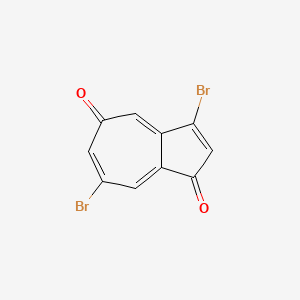![molecular formula C10H17NO4S2 B14263236 Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate CAS No. 189149-93-7](/img/structure/B14263236.png)
Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate is an organic compound with the molecular formula C10H17NO4S2. This compound is known for its unique structure, which includes both ester and thioether functional groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate can be synthesized through a multi-step process. One common method involves the reaction of diethyl malonate with bis(methylsulfanyl)methylideneamine under controlled conditions. The reaction typically requires a base such as sodium ethoxide and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The final product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate involves its interaction with various molecular targets. The thioether groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate.
Bis(methylsulfanyl)methylideneamine: Another precursor used in the synthesis.
Diethyl {[bis(methylsulfanyl)methylidene]amino}acetate: A structurally similar compound with slightly different properties.
Uniqueness
This compound is unique due to its combination of ester and thioether functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
189149-93-7 |
|---|---|
Molekularformel |
C10H17NO4S2 |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
diethyl 2-[bis(methylsulfanyl)methylideneamino]propanedioate |
InChI |
InChI=1S/C10H17NO4S2/c1-5-14-8(12)7(9(13)15-6-2)11-10(16-3)17-4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
HZRBFTGUNHZSNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)N=C(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



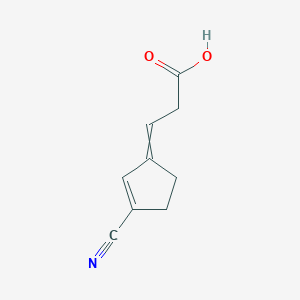

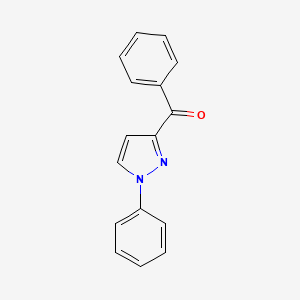
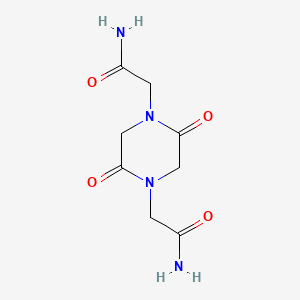
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
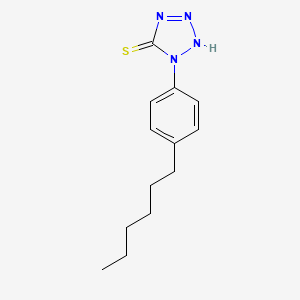

![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)

![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)

